molecular formula C18H15BrN2O2S B12113977 N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide

N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide

Cat. No.: B12113977
M. Wt: 403.3 g/mol
InChI Key: DJVHXSQPXHJXDT-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromophenyl group, a thiazole ring, and a methylphenoxyacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The bromophenyl thiazole intermediate is then coupled with 3-methylphenoxyacetic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide
  • N-[4-(4-fluorophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide
  • N-[4-(4-iodophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide

Uniqueness

N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C18H15BrN2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C18H15BrN2O2S/c1-12-3-2-4-15(9-12)23-10-17(22)21-18-20-16(11-24-18)13-5-7-14(19)8-6-13/h2-9,11H,10H2,1H3,(H,20,21,22)

InChI Key

DJVHXSQPXHJXDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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